methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique structure combining a pyrazole ring, a sulfamoyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Ester: The final step involves the reaction of the sulfamoyl-substituted pyrazole with methyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function. These interactions can lead to the compound’s biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate: shares similarities with other sulfamoyl-substituted pyrazoles and carbamates.
2-Methyl-4-nitroimidazole: Another compound with a similar pyrazole structure but different functional groups.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a sulfamoyl group, and a carbamate ester, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl N-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-20-15(13-4-3-5-14(13)19-20)10-17-25(22,23)12-8-6-11(7-9-12)18-16(21)24-2/h6-9,17H,3-5,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCJJPVAKYECJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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